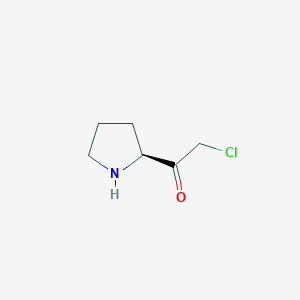
Proline chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline chloromethyl ketone is a synthetic organic compound that has garnered significant attention in various fields of scientific research. It is a derivative of proline, an amino acid, and features a chloromethyl ketone functional group. This compound is known for its ability to inhibit proteases, making it valuable in biochemical and medicinal studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Proline chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of proline with chloromethyl ketone reagents under controlled conditions. For instance, the use of trichloromethanesulfonyl chloride enables efficient α-chlorination of aldehydes, which can then be converted to chloromethyl ketones . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by proline amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Proline chloromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Proline chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition, particularly proteases.
Industry: It is utilized in the production of pharmaceuticals and biochemical research tools.
Mécanisme D'action
Proline chloromethyl ketone exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is particularly effective against serine proteases, such as elastase .
Comparaison Avec Des Composés Similaires
Peptide Chloromethyl Ketones: These compounds are used as inhibitors of various proteases and share a similar mechanism of action.
Uniqueness: Proline chloromethyl ketone is unique due to its specific inhibition of proteases and its versatility in various chemical reactions. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
38491-75-7 |
|---|---|
Formule moléculaire |
C6H10ClNO |
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
2-chloro-1-[(2S)-pyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2/t5-/m0/s1 |
Clé InChI |
YGAFBOIEHARROZ-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)CCl |
SMILES canonique |
C1CC(NC1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















